molecular formula C8H5BrClN B1332971 3-Bromo-7-chloroindole CAS No. 78225-46-4

3-Bromo-7-chloroindole

Cat. No.: B1332971
CAS No.: 78225-46-4
M. Wt: 230.49 g/mol
InChI Key: UYTCAWQZFCASCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloroindole is a halogenated indole derivative, characterized by the presence of bromine and chlorine atoms at the 3rd and 7th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and chemical properties. The indole ring system is a common structural motif in many natural products and pharmaceuticals, making this compound a compound of interest for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloroindole typically involves halogenation reactions. One common method is the bromination of 7-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts, such as halogenase enzymes, has also been explored for the selective halogenation of indole derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-chloroindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while nucleophilic substitution can produce various substituted indoles .

Scientific Research Applications

3-Bromo-7-chloroindole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloroindole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing their activity. The halogen atoms may enhance the compound’s binding affinity and specificity towards certain targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-7-chloroindole is unique due to the specific positioning of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

3-bromo-7-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTCAWQZFCASCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376868
Record name 3-Bromo-7-chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78225-46-4
Record name 3-Bromo-7-chloroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-chloroindole
Reactant of Route 2
3-Bromo-7-chloroindole
Reactant of Route 3
Reactant of Route 3
3-Bromo-7-chloroindole
Reactant of Route 4
Reactant of Route 4
3-Bromo-7-chloroindole
Reactant of Route 5
Reactant of Route 5
3-Bromo-7-chloroindole
Reactant of Route 6
Reactant of Route 6
3-Bromo-7-chloroindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.